UR-1505

Description

Properties

CAS No. |

651331-92-9 |

|---|---|

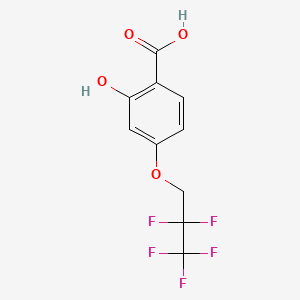

Molecular Formula |

C10H7F5O4 |

Molecular Weight |

286.15 g/mol |

IUPAC Name |

2-hydroxy-4-(2,2,3,3,3-pentafluoropropoxy)benzoic acid |

InChI |

InChI=1S/C10H7F5O4/c11-9(12,10(13,14)15)4-19-5-1-2-6(8(17)18)7(16)3-5/h1-3,16H,4H2,(H,17,18) |

InChI Key |

BLEWPNAUDGZWPU-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C=C1OCC(C(F)(F)F)(F)F)O)C(=O)O |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>2 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

2-hydroxy-4-(2,2,3,3,3-pentafluoropropoxy)benzoic acid UR 1505 UR-1505 UR1505 |

Origin of Product |

United States |

Foundational & Exploratory

UR-1505: An Investigative Technical Guide on its Role in Skin Inflammation

Disclaimer: Publicly available information regarding the specific molecular mechanism of action for UR-1505 in skin inflammation is limited. This guide provides a comprehensive overview of the available clinical findings and the methodologies used in its evaluation for atopic dermatitis.

This compound is a novel small molecule that was investigated for its immunomodulatory properties in the topical treatment of inflammatory skin diseases.[1] It was developed as a non-steroidal anti-inflammatory agent, classified chemically as a salicylate derivative: 2-hydroxy-4-(2,2,3,3,3-pentafluoropropoxy)benzoic acid.[1] Despite initial promise in preclinical models of skin inflammation, its clinical development for atopic dermatitis was halted due to a lack of significant efficacy.[1]

Clinical Efficacy in Atopic Dermatitis: A Phase II Exploratory Trial

A randomized, double-blind, within-patient controlled Phase II trial was conducted to evaluate the safety and efficacy of this compound ointment in patients with atopic dermatitis.[1] The study compared three different concentrations of this compound (0.5%, 1%, and 2%) against a vehicle and a positive control, 0.1% tacrolimus ointment.[1]

Quantitative Data Summary

The primary efficacy endpoint of the trial was the change from baseline in the Investigator Global Assessment (IGA) score at Day 28.[1] The results, summarized in the table below, indicated that this compound did not demonstrate a clinically relevant effect compared to the vehicle and was significantly less effective than tacrolimus.[1]

| Treatment Group | Number of Evaluable Lesions (n) | Mean Change in IGA Score from Baseline at Day 28 |

| Vehicle | 13 | -1.7 |

| This compound 0.5% | 8 | -1.0 |

| This compound 1% | 9 | -1.2 |

| This compound 2% | 8 | -1.5 |

| Tacrolimus 0.1% | 12 | -2.6 |

| A P-value of 0.002 indicated a statistically significant difference between the treatment groups.[1] |

Experimental Protocols

The following section details the methodology of the Phase II exploratory trial for this compound.

Study Design

The study was a unicenter, randomized, double-blind, within-patient, controlled Phase II exploratory trial.[1] Patients with atopic dermatitis lesions on two symmetrical topographic areas (e.g., arms, legs, or trunk) were enrolled, allowing for a within-patient comparison of treatments.[1]

Patient Population

Twenty-eight patients were initially randomized, with 25 patients completing the trial per protocol, resulting in 50 evaluable lesions.[1]

Treatment Regimen

Patients received two different treatments simultaneously on their symmetrical lesions.[1] The treatment pairs included one of the this compound concentrations (0.5%, 1%, or 2%) and either the vehicle or 0.1% tacrolimus ointment.[1] Treatments were applied once daily for 28 days.[1]

Efficacy and Safety Endpoints

-

Primary Efficacy Endpoint: Change from baseline in the Investigator Global Assessment (IGA) score at Day 28.[1]

-

Secondary Efficacy Endpoints:

-

Safety and Tolerability:

-

Local tolerability was assessed.[1]

-

Adverse events were monitored throughout the study.[1] Patients reported local symptoms such as itching, tingling, tightness, and a heat/burning sensation at frequencies similar for the vehicle and 1% and 2% this compound, and more frequently with 0.5% this compound.[1] These symptoms were least frequent with tacrolimus.[1] No serious causal adverse reactions were reported.[1]

-

Statistical Analysis

A linear mixed model was used for the statistical analysis. The model included treatment, body side, and the treatment group on the contralateral side as fixed factors, with the patient considered a random effect.[1]

Visualized Experimental Workflow

The following diagram illustrates the workflow of the Phase II clinical trial for this compound.

References

UR-1505: A Technical Overview of its Discovery and Synthesis for the Treatment of Atopic Dermatitis

For Researchers, Scientists, and Drug Development Professionals

Abstract

UR-1505, identified as 2-hydroxy-4-(2,2,3,3,3-pentafluoropropoxy)benzoic acid, is a novel small molecule immunomodulator investigated for the topical treatment of atopic dermatitis (AD). This technical guide provides a comprehensive overview of the available information regarding the discovery, synthesis, and mechanism of action of this compound. While detailed preclinical data and a specific synthesis patent remain elusive in the public domain, this document consolidates the existing knowledge from clinical trial disclosures and related scientific literature to offer a foundational understanding for researchers in the field of dermatology and immunology.

Introduction

Atopic dermatitis is a chronic inflammatory skin disease characterized by pruritus, eczematous lesions, and a significant impact on quality of life. The pathophysiology of AD is complex, involving skin barrier dysfunction and dysregulation of the immune system, with a prominent role for T-helper 2 (Th2) cell-mediated inflammation. This compound emerged as a potential therapeutic agent with immunomodulatory properties, aiming to address the underlying inflammation in AD.

Discovery and Development

This compound was developed by the Spanish pharmaceutical company Palau Pharma.[1] While the specific discovery timeline and screening process are not publicly detailed, the compound was advanced to clinical trials for atopic dermatitis. It is highly probable that this compound is the same as or a closely related compound to UR-65318, a histamine H4 receptor antagonist that Palau Pharma was developing for atopic dermatitis and subsequently licensed out.[2] The focus on the histamine H4 receptor (H4R) aligns with its known role in mediating pruritus and inflammation in allergic diseases.[3][4]

Synthesis Pathway

A specific, publicly available patent from Palau Pharma detailing the synthesis of 2-hydroxy-4-(2,2,3,3,3-pentafluoropropoxy)benzoic acid (this compound) has not been identified. However, based on general principles of organic chemistry and patents for structurally related fluorinated benzoic acid derivatives, a plausible synthetic route can be proposed.

A likely synthetic approach would involve the etherification of a dihydroxybenzoic acid derivative with a pentafluoropropylating agent. The general workflow for such a synthesis is depicted below.

Caption: Plausible synthetic workflow for this compound.

Experimental Protocol (Hypothetical):

-

Protection of Carboxylic Acid: The carboxylic acid group of a 2,4-dihydroxybenzoic acid derivative would likely be protected, for instance, as a methyl or ethyl ester, to prevent side reactions.

-

Etherification: The protected dihydroxybenzoic acid would be reacted with a suitable pentafluoropropylating agent, such as 2,2,3,3,3-pentafluoropropyl iodide or bromide, in the presence of a base (e.g., potassium carbonate or sodium hydride) and a suitable solvent (e.g., acetone or dimethylformamide). The reaction would likely be heated to drive it to completion.

-

Deprotection: The protecting group on the carboxylic acid would be removed, typically by hydrolysis under acidic or basic conditions, to yield the final product, this compound.

-

Purification: The final compound would be purified using standard techniques such as recrystallization or column chromatography to achieve the desired purity for pharmaceutical use.

Mechanism of Action

This compound is described as a small molecule with immune modulator properties.[5] The likely mechanism of action, based on related compounds from Palau Pharma, is the antagonism of the histamine H4 receptor.

The histamine H4 receptor is primarily expressed on immune cells, including mast cells, eosinophils, dendritic cells, and T cells. Its activation by histamine is implicated in the chemotaxis of these cells to sites of inflammation and the modulation of cytokine production, contributing to the inflammatory cascade in atopic dermatitis.

Caption: Proposed mechanism of action of this compound via H4 receptor antagonism.

By blocking the histamine H4 receptor, this compound is expected to inhibit the downstream signaling pathways, leading to a reduction in the infiltration and activation of inflammatory cells in the skin, thereby alleviating the signs and symptoms of atopic dermatitis.

Clinical Trial Data

A Phase II, randomized, double-blind, vehicle-controlled exploratory trial was conducted to evaluate the safety and efficacy of this compound ointment in patients with atopic dermatitis.[5]

Table 1: Summary of Phase II Clinical Trial Design [5]

| Parameter | Description |

| Study Design | Randomized, double-blind, within-patient controlled |

| Population | Patients with atopic dermatitis lesions on two symmetrical areas |

| Treatments | 0.5%, 1%, or 2% this compound ointment vs. vehicle or 0.1% tacrolimus ointment |

| Application | Once daily for 28 days |

| Primary Endpoint | Change from baseline in Investigator Global Assessment (IGA) score at Day 28 |

| Secondary Endpoints | Percentage of area clearance, local Eczema Area Severity Index (local EASI), local tolerability |

Table 2: Key Efficacy Results from Phase II Clinical Trial [5]

| Treatment Group | Mean Change from Baseline in IGA Score at Day 28 |

| Vehicle | -1.7 |

| 0.5% this compound | -1.0 |

| 1% this compound | -1.2 |

| 2% this compound | -1.5 |

| 0.1% Tacrolimus | -2.6 |

The study concluded that this compound did not show a clinically relevant effect compared to its vehicle and was less effective than tacrolimus ointment for the treatment of atopic dermatitis.[5]

Discussion and Future Perspectives

Although the clinical trial of this compound in atopic dermatitis did not meet its primary efficacy endpoints, the exploration of topical histamine H4 receptor antagonists remains a valid therapeutic strategy. The lack of robust efficacy could be attributed to several factors, including formulation, drug delivery to the target site, patient population, or the specific pharmacological profile of this compound.

Future research in this area could focus on:

-

The development of more potent and selective H4 receptor antagonists with optimized pharmacokinetic properties for topical delivery.

-

Investigation of combination therapies, for example, with agents that target other inflammatory pathways or improve skin barrier function.

-

Better patient stratification to identify subgroups that may respond more favorably to H4 receptor antagonism.

Conclusion

This compound is a small molecule immunomodulator, likely a histamine H4 receptor antagonist, that was investigated for the topical treatment of atopic dermatitis. While its clinical development for this indication was not successful, the exploration of this therapeutic target provides valuable insights for the future development of novel treatments for inflammatory skin diseases. Further disclosure of the preclinical data and a detailed synthesis pathway would be beneficial for the scientific community to fully understand the potential and limitations of this compound and its class.

References

- 1. Palau Pharma SA - Drug pipelines, Patents, Clinical trials - Synapse [synapse.patsnap.com]

- 2. Palau Pharma sells compound for atopic dermatitis to US pharmaceutical company [biocat.cat]

- 3. Discovery of a Novel Highly Selective Histamine H4 Receptor Antagonist for the Treatment of Atopic Dermatitis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The histamine H4 receptor: from orphan to the clinic - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Safety and Activity of this compound in Atopic Dermatitis: A Randomized, Double-blind Phase II Exploratory Trial - PubMed [pubmed.ncbi.nlm.nih.gov]

In Vitro Anti-inflammatory Effects of UR-1505: A Technical Guide on Core Evaluation Methodologies

Disclaimer: As of late 2025, detailed preclinical in vitro data on the anti-inflammatory effects of the specific compound UR-1505 is not extensively available in the public domain. A phase II clinical trial noted that this compound had demonstrated anti-inflammatory effects in models of skin inflammation, but the specifics of these foundational studies, including quantitative data and detailed protocols, have not been published in accessible literature.[1]

This technical guide is therefore designed to provide researchers, scientists, and drug development professionals with a comprehensive overview of the core in vitro methodologies and signaling pathways that are typically evaluated to characterize the anti-inflammatory potential of a topical drug candidate, such as this compound, for inflammatory skin conditions like atopic dermatitis.

Introduction to In Vitro Assessment of Anti-inflammatory Agents for Atopic Dermatitis

Atopic dermatitis (AD) is a chronic inflammatory skin disease characterized by a complex interplay of genetic, environmental, and immunological factors. The inflammatory cascade in AD involves the activation of various immune and skin cells, leading to the release of pro-inflammatory mediators, including cytokines and chemokines. These mediators drive the clinical signs and symptoms of AD, such as erythema, edema, and pruritus. Consequently, the development of novel anti-inflammatory agents is a primary focus of AD research.

In vitro models provide a crucial first step in the evaluation of new chemical entities. These models allow for the controlled investigation of a compound's mechanism of action, potency, and potential effects on key inflammatory pathways. The following sections detail the common experimental protocols, data presentation, and signaling pathways analyzed in this context.

Key In Vitro Experimental Protocols

The following are standard in vitro assays used to assess the anti-inflammatory properties of a test compound intended for topical application in atopic dermatitis.

Cell Culture Models

-

Human Keratinocytes (HaCaT cell line and primary cells): Keratinocytes are the predominant cell type in the epidermis and play an active role in initiating and amplifying inflammatory responses in the skin. The immortalized HaCaT cell line is a common model, while primary human epidermal keratinocytes (NHEKs) provide a more physiologically relevant system.

-

Peripheral Blood Mononuclear Cells (PBMCs): PBMCs, isolated from whole blood, contain a mixture of lymphocytes and monocytes and are used to study the effects of a compound on immune cell activation and cytokine production.

-

Co-culture Systems: To mimic the complex interactions in the skin, co-culture models of keratinocytes and immune cells (e.g., T-cells, mast cells) are often employed.

Cytokine Release Assays

This is a fundamental assay to quantify the inhibitory effect of a compound on the production of pro-inflammatory cytokines.

Experimental Protocol:

-

Cell Seeding: Plate a suitable cell line (e.g., HaCaT or PBMCs) in a multi-well plate at a predetermined density.

-

Pre-treatment: Incubate the cells with various concentrations of the test compound (e.g., this compound) for a specified period (e.g., 1-2 hours).

-

Stimulation: Induce an inflammatory response by adding a stimulant. Common stimulants include:

-

Lipopolysaccharide (LPS) for monocytes/macrophages.

-

Phytohemagglutinin (PHA) or anti-CD3/CD28 antibodies for T-cells.

-

A cytokine cocktail (e.g., TNF-α and IFN-γ) for keratinocytes.

-

-

Incubation: Incubate the stimulated cells for a period sufficient for cytokine production (e.g., 6-24 hours).

-

Supernatant Collection: Collect the cell culture supernatant.

-

Quantification: Measure the concentration of specific cytokines (e.g., TNF-α, IL-1β, IL-6, IL-8, TSLP) in the supernatant using an Enzyme-Linked Immunosorbent Assay (ELISA) or a multiplex bead-based immunoassay.

NF-κB Activation Assays

The Nuclear Factor-kappa B (NF-κB) signaling pathway is a central regulator of inflammation.[2][3] Assays to measure the inhibition of this pathway are critical.

Experimental Protocol (Reporter Gene Assay):

-

Transfection: Transfect cells (e.g., HEK293 or HaCaT) with a reporter plasmid containing the luciferase gene under the control of an NF-κB response element.

-

Cell Seeding and Pre-treatment: Seed the transfected cells and pre-treat with the test compound as described above.

-

Stimulation: Stimulate the cells with an NF-κB activator, typically TNF-α.

-

Incubation: Incubate for a period that allows for reporter gene expression (e.g., 6-8 hours).

-

Cell Lysis and Luciferase Assay: Lyse the cells and measure the luciferase activity using a luminometer. A decrease in luciferase activity indicates inhibition of the NF-κB pathway.

MAP Kinase (MAPK) Pathway Activation Assays

The Mitogen-Activated Protein Kinase (MAPK) signaling pathways (including p38, JNK, and ERK) are also key in mediating inflammatory responses.[4]

Experimental Protocol (Western Blot):

-

Cell Seeding, Pre-treatment, and Stimulation: Prepare and treat the cells as described for the cytokine release assay. The stimulation time is typically shorter (e.g., 15-60 minutes) to capture the transient phosphorylation of MAPK proteins.

-

Cell Lysis: Lyse the cells to extract total protein.

-

Protein Quantification: Determine the protein concentration in each lysate.

-

SDS-PAGE and Western Blotting: Separate the proteins by size using SDS-polyacrylamide gel electrophoresis and transfer them to a membrane.

-

Immunoblotting: Probe the membrane with primary antibodies specific for the phosphorylated forms of MAPK proteins (e.g., phospho-p38, phospho-JNK, phospho-ERK) and their total protein counterparts.

-

Detection and Analysis: Use a secondary antibody conjugated to an enzyme for chemiluminescent detection. The band intensities are quantified to determine the ratio of phosphorylated to total protein, indicating the level of pathway activation.

Data Presentation

Quantitative data from the aforementioned assays should be presented in a clear and structured format to allow for easy comparison and interpretation.

Table 1: Inhibitory Effect of a Test Compound on Cytokine Release

| Cytokine | Stimulant | IC50 (µM) | Max Inhibition (%) |

| TNF-α | LPS | 1.2 | 95 |

| IL-6 | LPS | 2.5 | 88 |

| IL-8 | TNF-α | 5.1 | 75 |

| TSLP | Poly(I:C) | 3.8 | 82 |

IC50: The concentration of the compound that causes 50% inhibition of cytokine release.

Table 2: Inhibition of Inflammatory Signaling Pathways by a Test Compound

| Pathway | Assay | IC50 (µM) |

| NF-κB | Reporter Gene Assay | 0.9 |

| p38 MAPK | Western Blot (Phosphorylation) | 1.5 |

| JNK MAPK | Western Blot (Phosphorylation) | 2.8 |

Visualization of Signaling Pathways and Workflows

Diagrams are essential for visualizing the complex biological processes and experimental procedures involved in the characterization of an anti-inflammatory compound.

References

- 1. Safety and Activity of this compound in Atopic Dermatitis: A Randomized, Double-blind Phase II Exploratory Trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. A Robust In Vitro Screening Assay to Identify NF-κB Inhibitors for Inflammatory Muscle Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Identification of Known Drugs that Act as Inhibitors of NF-κB Signaling and their Mechanism of Action - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

UR-1505: An In-Depth Technical Guide to its Immune Modulator Properties in Cell Culture

For Researchers, Scientists, and Drug Development Professionals

Introduction

UR-1505, chemically known as 2-Hydroxy-4-(2,2,3,3,3-pentafluoropropoxy)-benzoic acid, is a novel salicylate derivative with demonstrated immunomodulatory properties.[1] Initially developed for the topical treatment of atopic dermatitis, its primary mechanism of action involves the targeted inhibition of T lymphocyte activation.[1][2] This technical guide provides a comprehensive overview of the in vitro effects of this compound on immune cells, detailing its impact on signaling pathways, cellular proliferation, and cytokine production. The information presented is collated from key research findings to support further investigation and drug development efforts in the field of immunology.

Core Mechanism of Action: Inhibition of T Cell Activation via NFAT

The principal immunomodulatory effect of this compound is its ability to block T cell activation by interfering with the Nuclear Factor of Activated T cells (NFAT) signaling pathway.[1] NFAT is a family of transcription factors crucial for the expression of genes involved in the immune response, including various cytokines. In resting T cells, NFAT is phosphorylated and resides in the cytoplasm. Upon T cell receptor (TCR) stimulation, intracellular calcium levels rise, activating the phosphatase calcineurin. Calcineurin then dephosphorylates NFAT, leading to its translocation into the nucleus, where it initiates the transcription of target genes. This compound exerts its inhibitory effect on this pathway, preventing the activation and subsequent proliferation of T cells and the production of key cytokines.

Caption: this compound inhibits calcineurin, preventing NFAT dephosphorylation and nuclear translocation.

Quantitative Data on the Immunomodulatory Effects of this compound

The following tables summarize the quantitative data on the inhibitory effects of this compound on T cell proliferation and cytokine production in various in vitro cell culture models.

Table 1: Inhibition of T-Lymphocyte Proliferation

| Cell Type | Stimulation | Assay | IC50 (µM) | Reference |

| Rat Splenocytes | Concanavalin A (Con A) | [³H]Thymidine incorporation | 100 | [1] |

| Human T-cells | anti-CD3/anti-CD28 + IL-2 | WST-1 Reagent | >300 (non-toxic) | [3] |

Table 2: Inhibition of Cytokine Production

| Cytokine | Cell Type | Stimulation | IC50 (µM) | Inhibition at 300 µM (%) | Reference |

| IL-12 | Rat Splenocytes | Con A + LPS | >300 | 25 | [1] |

| IFN-γ | Rat Splenocytes | Con A + LPS | 150 | 70 | [1] |

| IL-5 | Rat Splenocytes | Con A | - | Inhibited | [4] |

| IL-10 | Rat Splenocytes | Con A | - | Inhibited | [4] |

Detailed Experimental Protocols

T-Lymphocyte Proliferation Assay

This protocol is based on the methodology used to assess the effect of this compound on mitogen-stimulated splenocytes.

Objective: To determine the inhibitory effect of this compound on T-lymphocyte proliferation.

Materials:

-

Rat splenocytes

-

RPMI-1640 medium supplemented with 10% FBS, 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin

-

Concanavalin A (Con A)

-

This compound

-

[³H]Thymidine

-

96-well flat-bottom microtiter plates

-

Cell harvester and scintillation counter

Procedure:

-

Isolate splenocytes from rats and prepare a single-cell suspension.

-

Adjust the cell concentration to 2 x 10⁶ cells/mL in complete RPMI-1640 medium.

-

Seed 100 µL of the cell suspension into each well of a 96-well plate.

-

Prepare serial dilutions of this compound in complete medium and add 50 µL to the appropriate wells.

-

Add 50 µL of Con A solution (final concentration 2.5 µg/mL) to stimulate the cells. Include unstimulated and vehicle controls.

-

Incubate the plate at 37°C in a humidified 5% CO₂ atmosphere for 48 hours.

-

Pulse each well with 1 µCi of [³H]thymidine and incubate for an additional 18 hours.

-

Harvest the cells onto glass fiber filters and measure the incorporated radioactivity using a scintillation counter.

-

Calculate the percentage of inhibition relative to the vehicle-treated control and determine the IC50 value.

Caption: Workflow for assessing T-cell proliferation inhibition by this compound.

Cytokine Production Assay

This protocol outlines the general procedure for measuring the effect of this compound on cytokine secretion from stimulated immune cells.

Objective: To quantify the inhibitory effect of this compound on the production of specific cytokines.

Materials:

-

Rat splenocytes or other relevant immune cells

-

Appropriate cell culture medium and supplements

-

Stimulants (e.g., Con A, Lipopolysaccharide (LPS))

-

This compound

-

ELISA kits for the cytokines of interest (e.g., IL-12, IFN-γ)

-

96-well plates

-

Microplate reader

Procedure:

-

Prepare a single-cell suspension of splenocytes at a concentration of 5 x 10⁶ cells/mL.

-

Seed 100 µL of the cell suspension into each well of a 96-well plate.

-

Add 50 µL of this compound at various concentrations to the designated wells.

-

Add 50 µL of the appropriate stimulant(s) (e.g., Con A and LPS for IL-12 and IFN-γ).

-

Incubate the plate at 37°C in a humidified 5% CO₂ atmosphere for 24-48 hours, depending on the cytokine.

-

Centrifuge the plate and collect the supernatants.

-

Measure the concentration of the target cytokines in the supernatants using specific ELISA kits according to the manufacturer's instructions.

-

Determine the percentage of inhibition and IC50 values.

NFAT-Luciferase Reporter Assay

This protocol describes a method to specifically measure the effect of this compound on NFAT transcriptional activity.

Objective: To determine if this compound inhibits the transcriptional activity of NFAT.

Materials:

-

Jurkat T cells

-

NFAT-luciferase reporter plasmid

-

Transfection reagent

-

Cell culture medium and supplements

-

Stimulants (e.g., Phorbol 12-myristate 13-acetate (PMA) and Ionomycin, or anti-CD3/anti-CD28 antibodies)

-

This compound

-

Luciferase assay system

-

Luminometer

Procedure:

-

Transfect Jurkat T cells with the NFAT-luciferase reporter plasmid using a suitable transfection reagent.

-

Allow the cells to recover and express the reporter gene for 24 hours.

-

Seed the transfected cells into a 96-well white-walled plate.

-

Pre-incubate the cells with various concentrations of this compound for 1-2 hours.

-

Stimulate the cells with PMA and Ionomycin or with plate-bound anti-CD3 and soluble anti-CD28 antibodies.

-

Incubate for 6-8 hours at 37°C in a 5% CO₂ incubator.

-

Lyse the cells and measure the luciferase activity using a luminometer according to the luciferase assay system protocol.

-

Calculate the percentage of inhibition of NFAT-driven luciferase expression.

Caption: Workflow for the NFAT-luciferase reporter gene assay.

Conclusion

This compound is a salicylate derivative that demonstrates clear immunomodulatory effects in vitro by inhibiting T cell activation. Its mechanism of action is centered on the blockade of the calcineurin-NFAT signaling pathway, leading to a reduction in T cell proliferation and the secretion of pro-inflammatory cytokines such as IFN-γ. While it has shown promise in preclinical models, its clinical development for atopic dermatitis was not successful.[2][5] Nevertheless, the detailed understanding of its in vitro properties and mechanism of action provides a valuable foundation for the development of new immunomodulatory drugs targeting T cell-mediated inflammatory diseases. The experimental protocols and quantitative data presented in this guide offer a technical resource for researchers in this field.

References

- 1. Revisiting the Concept of Targeting NFAT to Control T Cell Immunity and Autoimmune Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 2. bpsbioscience.com [bpsbioscience.com]

- 3. researchgate.net [researchgate.net]

- 4. The new salicylate derivative this compound modulates the Th2/humoral response in a dextran sodium sulphate model of colitis that resembles ulcerative colitis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Safety and Activity of this compound in Atopic Dermatitis: A Randomized, Double-blind Phase II Exploratory Trial - PubMed [pubmed.ncbi.nlm.nih.gov]

Navigating the Preformulation Landscape: A Technical Guide to UR-1505 Solubility and Stability in Research Buffers

For Immediate Release

[City, State] – Researchers, scientists, and drug development professionals working with the novel small molecule UR-1505 now have a comprehensive technical guide detailing its solubility and stability characteristics in common research buffers. This in-depth whitepaper addresses a critical knowledge gap in the preformulation stage of this compound research, providing a framework for accurate and reproducible experimental design.

While specific quantitative solubility and stability data for this compound (also known as 2-hydroxy-4-(2,2,3,3,3-pentafluoropropoxy)benzoic acid) is not publicly available, this guide offers a robust toolkit for researchers to determine these crucial parameters. By leveraging established methodologies and understanding the physicochemical properties of structurally similar compounds, such as salicylic acid derivatives and fluorinated benzoic acids, researchers can effectively navigate the challenges of working with this promising therapeutic candidate.

Understanding the Physicochemical Profile of this compound

This compound is a salicylate derivative, a class of compounds often exhibiting pH-dependent solubility. The presence of a carboxylic acid and a hydroxyl group suggests that its ionization state, and therefore its solubility in aqueous buffers, will be significantly influenced by pH. The pentafluoropropoxy group introduces a significant hydrophobic element, which may decrease overall aqueous solubility.

Table 1: Estimated Physicochemical Properties of this compound and Structurally Similar Compounds

| Property | This compound (Estimated) | Salicylic Acid | 4-Hydroxybenzoic Acid |

| Chemical Structure | 2-hydroxy-4-(2,2,3,3,3-pentafluoropropoxy)benzoic acid | 2-hydroxybenzoic acid | 4-hydroxybenzoic acid |

| Molecular Weight | ~282.1 g/mol | 138.12 g/mol | 138.12 g/mol |

| pKa | Expected to be similar to salicylic acid (~3.0 for the carboxylic acid) | 2.97 | 4.58 |

| LogP | Expected to be higher than salicylic acid due to the fluorinated chain | 2.21 | 1.58 |

| Aqueous Solubility | Likely low, with increased solubility at higher pH | 2.2 mg/mL at 25°C | 5 mg/mL at 20°C |

Note: The properties for this compound are estimations based on its chemical structure and have not been experimentally determined in publicly available literature.

Determining the Solubility of this compound: Experimental Protocols

The solubility of a compound can be determined through two primary approaches: thermodynamic and kinetic solubility.

Thermodynamic Solubility (Equilibrium Solubility)

This method measures the concentration of a compound in a saturated solution at equilibrium and is considered the "gold standard" for solubility determination.

Experimental Protocol: Shake-Flask Method for Thermodynamic Solubility

-

Preparation of Saturated Solution: Add an excess amount of solid this compound to a known volume of the desired research buffer (e.g., PBS, TRIS, HEPES at various pH values) in a sealed vial.

-

Equilibration: Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: Separate the undissolved solid from the solution by centrifugation followed by filtration through a low-binding filter (e.g., 0.22 µm PVDF).

-

Quantification: Determine the concentration of this compound in the clear filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection. A standard curve of this compound of known concentrations should be used for accurate quantification.

-

Data Reporting: Report the solubility in mg/mL or µM at the specified buffer, pH, and temperature.

Thermodynamic Solubility Workflow

Kinetic Solubility

This high-throughput method measures the concentration at which a compound precipitates from a solution when added from a concentrated organic stock (e.g., DMSO). It is often used for early-stage drug discovery screening.

Experimental Protocol: Plate-Based Kinetic Solubility Assay

-

Compound Preparation: Prepare a high-concentration stock solution of this compound in DMSO (e.g., 10 mM).

-

Serial Dilution: Serially dilute the stock solution in DMSO in a 96-well plate.

-

Addition to Buffer: Transfer a small aliquot of each DMSO dilution to a corresponding well of a 96-well plate containing the desired research buffer.

-

Incubation: Incubate the plate at room temperature for a short period (e.g., 1-2 hours) with gentle shaking.

-

Precipitation Detection: Measure the turbidity of each well using a nephelometer or a plate reader capable of detecting light scattering. The concentration at which a significant increase in turbidity is observed is the kinetic solubility.

Kinetic Solubility Workflow

Assessing the Stability of this compound in Solution

The stability of this compound in research buffers is critical for ensuring the integrity of experimental results. Degradation can be influenced by factors such as pH, temperature, light, and the presence of enzymes or reactive species.

Experimental Protocol: Accelerated Stability Study

-

Sample Preparation: Prepare solutions of this compound in the desired research buffers at a known concentration.

-

Incubation: Store aliquots of the solutions under various conditions, including elevated temperatures (e.g., 40°C, 60°C), room temperature, and refrigerated (4°C), protected from light.

-

Time Points: At specified time points (e.g., 0, 24, 48, 72 hours, and weekly), remove an aliquot from each condition.

-

Analysis: Analyze the samples by a stability-indicating HPLC method that can separate the parent this compound from any potential degradation products.

-

Data Analysis: Calculate the percentage of this compound remaining at each time point relative to the initial concentration (time 0). The degradation rate can then be determined.

Preclinical Safety and Toxicology Profile of UR-1505

Introduction

UR-1505 is a novel investigational compound with specific pharmacological activity. This document provides a comprehensive overview of the preclinical safety and toxicology data for this compound, intended for researchers, scientists, and drug development professionals. The following sections detail the experimental protocols, summarize key quantitative findings, and illustrate relevant biological pathways and experimental workflows.

Experimental Protocols

The safety and toxicology of this compound were evaluated through a series of in vitro and in vivo studies designed to comply with regulatory guidelines.

In Vitro Cytotoxicity Assay

-

Cell Lines: A panel of human cell lines, including HepG2 (liver carcinoma), HEK293 (embryonic kidney), and SH-SY5Y (neuroblastoma), were utilized.

-

Methodology: Cells were seeded in 96-well plates and allowed to adhere overnight. Subsequently, they were treated with increasing concentrations of this compound (ranging from 0.1 µM to 100 µM) for 24 and 48 hours. Cell viability was assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. The absorbance was measured at 570 nm using a microplate reader. The half-maximal inhibitory concentration (IC50) was calculated from the dose-response curves.

Acute Oral Toxicity Study in Rodents

-

Animal Model: Male and female Sprague-Dawley rats (8-10 weeks old) were used.

-

Methodology: A single oral dose of this compound was administered via gavage at various dose levels (50, 300, and 2000 mg/kg). The animals were observed for clinical signs of toxicity, morbidity, and mortality for 14 days. Body weight was recorded weekly. At the end of the study, all animals were subjected to a gross necropsy, and key organs were collected for histopathological examination.

Ames Test for Mutagenicity

-

Strains: Salmonella typhimurium strains TA98, TA100, TA1535, and TA1537, and Escherichia coli strain WP2 uvrA were used.

-

Methodology: The assay was performed with and without metabolic activation (S9 fraction from Aroclor 1254-induced rat liver). This compound was tested at five different concentrations. The number of revertant colonies was counted, and the mutagenic potential was assessed by comparing the number of revertants in the treated plates to the solvent control plates.

Quantitative Data Summary

The following tables summarize the key quantitative findings from the preclinical safety and toxicology studies of this compound.

Table 1: In Vitro Cytotoxicity of this compound (IC50 Values)

| Cell Line | 24-hour IC50 (µM) | 48-hour IC50 (µM) |

| HepG2 | > 100 | 85.2 |

| HEK293 | > 100 | > 100 |

| SH-SY5Y | 92.5 | 78.1 |

Table 2: Acute Oral Toxicity of this compound in Rats

| Dose (mg/kg) | Clinical Signs | Mortality |

| 50 | No observable adverse effects | 0/10 |

| 300 | Mild lethargy, resolved within 24 hours | 0/10 |

| 2000 | Piloerection, lethargy, and ataxia | 1/10 |

Table 3: Ames Test Results for this compound

| Bacterial Strain | Without S9 Activation | With S9 Activation | Result |

| TA98 | No increase in revertants | No increase in revertants | Non-mutagenic |

| TA100 | No increase in revertants | No increase in revertants | Non-mutagenic |

| TA1535 | No increase in revertants | No increase in revertants | Non-mutagenic |

| TA1537 | No increase in revertants | No increase in revertants | Non-mutagenic |

| WP2 uvrA | No increase in revertants | No increase in revertants | Non-mutagenic |

Diagrams and Visualizations

The following diagrams illustrate the experimental workflows and potential signaling pathways related to this compound's mechanism of action.

UR-1505 and its Effect on Cytokine Production: An In-depth Technical Guide

To: Researchers, scientists, and drug development professionals.

Subject: Comprehensive Technical Guide on UR-1505 and its Effect on Cytokine Production

Executive Summary

This document aims to provide a detailed technical overview of the small molecule this compound and its effects on cytokine production. However, a comprehensive review of publicly available scientific literature and clinical trial data reveals a significant lack of specific information required for an in-depth guide as initially requested. The primary and most relevant source of information is a single Phase II exploratory clinical trial focused on the topical application of this compound in patients with atopic dermatitis.

This trial, while providing some clinical efficacy and safety data, does not offer any specific quantitative data or detailed experimental protocols regarding the effect of this compound on cytokine production. The mechanism of action of this compound in relation to cytokine modulation is not elucidated in the available resources. Therefore, the core requirements of this technical guide—namely, the presentation of quantitative data on cytokine production, detailed experimental protocols, and signaling pathway diagrams—cannot be fulfilled at this time due to the absence of the necessary foundational data.

This document will summarize the available information on this compound and highlight the current knowledge gaps regarding its immunomodulatory properties and effects on cytokine signaling.

Introduction to this compound

This compound is a novel small molecule that was investigated for its potential immunomodulatory properties, specifically for the topical treatment of inflammatory skin diseases such as atopic dermatitis.[1] As a salicylate derivative, its development was likely aimed at providing a non-steroidal anti-inflammatory option.[1]

Clinical Development and Efficacy

The primary source of information on this compound is a randomized, double-blind, within-patient, controlled Phase II exploratory trial.[1]

Clinical Trial Methodology

The study aimed to compare the activity of this compound ointment (at concentrations of 0.5%, 1%, and 2%) against its vehicle and 0.1% tacrolimus ointment in patients with atopic dermatitis.[1]

-

Study Design: Randomized, double-blind, within-patient, controlled Phase II exploratory trial.[1]

-

Participants: 28 patients with atopic dermatitis lesions on two symmetrical topographic areas were randomized.[1]

-

Treatment: Patients received two different treatments simultaneously on the symmetrical lesions once daily for 28 days.[1]

-

Primary Efficacy Endpoint: Change from baseline in the Investigator Global Assessment (IGA) score at Day 28.[1]

-

Secondary Endpoints: Percentage of area clearance, local Eczema Area Severity Index (local EASI), and local tolerability.[1]

Clinical Trial Results

The study found that this compound did not demonstrate a clinically relevant effect compared to its vehicle and was significantly less effective than 0.1% tacrolimus ointment.[1]

| Treatment Group | Mean Change from Baseline in IGA Score at Day 28 |

| Vehicle | -1.7 |

| 0.5% this compound | -1.0 |

| 1% this compound | -1.2 |

| 2% this compound | -1.5 |

| 0.1% Tacrolimus | -2.6 (P = 0.002) |

Table 1: Summary of Primary Efficacy Endpoint from Phase II Trial of this compound in Atopic Dermatitis.[1]

The study concluded that this compound may not be a suitable option for the treatment of atopic dermatitis due to its lack of clinically relevant effect.[1]

Effect on Cytokine Production: A Knowledge Gap

A thorough search of the available scientific literature did not yield any specific data on the effect of this compound on cytokine production. The mechanism of action of this compound in modulating inflammatory pathways and cytokine signaling remains uncharacterized in the public domain.

Therefore, it is not possible to provide:

-

Quantitative data on the modulation of specific cytokines (e.g., TNF-α, IL-1β, IL-6, IL-10) by this compound.

-

Detailed experimental protocols for in vitro or in vivo studies assessing cytokine production in response to this compound.

-

Diagrams of signaling pathways affected by this compound.

Future Directions and Conclusion

The initial investigation into this compound as a topical treatment for atopic dermatitis did not yield promising results in a Phase II clinical trial.[1] The lack of efficacy, coupled with the absence of publicly available preclinical data on its mechanism of action and effects on cytokine production, suggests that further development of this compound may be limited.

For researchers and drug development professionals interested in novel treatments for inflammatory skin diseases, the story of this compound underscores the importance of robust preclinical characterization of a compound's mechanism of action, including its specific effects on key inflammatory mediators like cytokines, before advancing to later-stage clinical trials.

Without further research and publication of data specifically detailing the interaction of this compound with cytokine production pathways, a comprehensive technical guide on this topic cannot be constructed.

References

Unraveling the Molecular Interactions of UR-1505: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

UR-1505 is a novel small molecule, chemically identified as 2-hydroxy-4-(2,2,3,3,3-pentafluoropropoxy)benzoic acid, and classified as a salicylate derivative. It was developed for the topical treatment of inflammatory skin conditions, such as atopic dermatitis, owing to its immunomodulatory and anti-inflammatory properties. Despite showing some anti-inflammatory effects in preclinical models, a Phase II clinical trial for atopic dermatitis concluded that this compound did not offer a clinically relevant effect compared to vehicle and active controls. This has led to a scarcity of publicly available information regarding its precise molecular targets. This technical guide synthesizes the available preclinical data to shed light on the pharmacological effects of this compound, providing a resource for researchers in the field of immunomodulation and drug development.

Pharmacological Effects of this compound

Preclinical investigations have revealed that this compound exerts distinct immunomodulatory effects both in vitro and in vivo. These studies provide the primary evidence for its mechanism of action, although a definitive direct molecular target has not been explicitly identified in the available literature.

Quantitative Data Summary

The following table summarizes the key quantitative findings from a preclinical study investigating the effects of this compound.

| Assay Type | Biological System | This compound Concentration/Dose | Observed Effect | Cytokine/Immunoglobulin Modulation |

| In Vitro | Concanavalin A-activated rat splenocytes | 300 µM | Inhibition of cytokine production | ↓ IL-10, ↓ IL-5 |

| In Vitro | Rat B-lymphocytes | 300 µM | Inhibition of immunoglobulin production | ↓ IgG, ↓ IgA |

| In Vivo | Dextran sodium sulfate (DSS)-induced colitis in rats | 10 and 30 mg/kg/day | Amelioration of intestinal inflammation | ↑ IL-10, ↑ IgA, ↓ IgG |

Experimental Methodologies

The following are descriptions of the key experimental protocols utilized in the preclinical assessment of this compound, based on the available information.

In Vitro Immunomodulation Assays

Objective: To determine the direct effect of this compound on cytokine and immunoglobulin production by immune cells.

Cell Culture:

-

Splenocytes: Spleens were harvested from rats, and single-cell suspensions of splenocytes were prepared. These cells were then activated with the mitogen Concanavalin A (Con A) to induce cytokine production.

-

B-lymphocytes: B-lymphocytes were isolated from rats to assess the effect of this compound on immunoglobulin secretion.

Treatment:

-

The cultured splenocytes and B-lymphocytes were treated with this compound at a concentration of 300 µM.

Endpoint Analysis:

-

Cytokine Quantification: The levels of Interleukin-10 (IL-10) and Interleukin-5 (IL-5) in the culture supernatants of activated splenocytes were measured, likely using an enzyme-linked immunosorbent assay (ELISA).

-

Immunoglobulin Quantification: The concentrations of Immunoglobulin G (IgG) and Immunoglobulin A (IgA) in the culture supernatants of B-lymphocytes were quantified, also likely via ELISA.

In Vivo Anti-inflammatory Efficacy Model

Objective: To evaluate the therapeutic potential of this compound in a preclinical model of inflammatory bowel disease that shares some immunological features with inflammatory skin diseases.

Animal Model:

-

Dextran sodium sulfate (DSS)-induced colitis in rats was used as a model of intestinal inflammation. This model is characterized by a Th2-skewed immune response.

Treatment Protocol:

-

Following the induction of colitis with DSS, rats were orally administered this compound at doses of 10 and 30 mg/kg per day.

Efficacy and Biomarker Analysis:

-

Disease Amelioration: The severity of colitis was assessed through clinical signs and histological examination of the colon.

-

Immunological Endpoints: The production of IL-10, IgA, and IgG was measured in the context of the intestinal inflammation to understand the in vivo immunomodulatory effects of this compound.

Visualizing the Effects of this compound

Logical Flow of Experimental Observations

The following diagram illustrates the observed effects of this compound in the described preclinical studies.

Caption: Observed in vitro and in vivo immunomodulatory effects of this compound.

Discussion and Future Directions

The available preclinical data on this compound suggest a complex immunomodulatory profile. The discrepancy between the in vitro and in vivo findings, particularly concerning the regulation of IL-10 and IgA, indicates that the mechanism of action of this compound is not straightforward. The in vivo enhancement of the anti-inflammatory cytokine IL-10 and the mucosal immunoglobulin IgA, coupled with a reduction in IgG, points towards a potential regulatory role in modulating immune responses at the tissue level.

The failure of this compound in a Phase II clinical trial for atopic dermatitis may be attributable to a variety of factors, including insufficient skin penetration, the complexity of the inflammatory milieu in human atopic dermatitis, or a mechanism of action not ideally suited for this specific indication.

For future research, the following avenues could be explored:

-

Target Deconvolution Studies: Unbiased screening approaches, such as chemical proteomics or genetic screens, could be employed to identify the direct molecular binding partners of this compound.

-

Metabolite Activity Profiling: Given the differences between in vitro and in vivo results, it would be valuable to investigate whether metabolites of this compound are responsible for the observed in vivo efficacy.

-

Signaling Pathway Analysis: Further studies are needed to elucidate the specific intracellular signaling pathways modulated by this compound in relevant immune and epithelial cell types.

Methodological & Application

UR-1505 Protocol for In Vitro Cell-Based Assays: Application Notes

For Researchers, Scientists, and Drug Development Professionals

Introduction

UR-1505 is a novel small molecule, chemically related to salicylic acid, with demonstrated immunomodulatory properties. It has been investigated for its potential therapeutic applications in inflammatory conditions, such as atopic dermatitis. The primary mechanism of action of this compound is the inhibition of T-cell activation by targeting the Nuclear Factor of Activated T-cells (NFAT) signaling pathway. This document provides detailed application notes and protocols for in vitro cell-based assays to characterize the biological activity of this compound.

Mechanism of Action

This compound exerts its immunomodulatory effects by specifically targeting and inhibiting the activation and proliferation of T-lymphocytes. This inhibition is achieved through the modulation of the calcineurin-NFAT signaling cascade. In activated T-cells, an increase in intracellular calcium leads to the activation of the phosphatase calcineurin. Calcineurin then dephosphorylates NFAT, enabling its translocation into the nucleus, where it acts as a transcription factor to promote the expression of pro-inflammatory cytokines, such as Interleukin-2 (IL-2) and Interferon-gamma (IFN-γ), which are crucial for T-cell proliferation and activation. This compound interferes with this pathway, leading to a downstream reduction in T-cell effector functions.

Data Presentation

The following table summarizes representative quantitative data for the in vitro activity of this compound. Please note that these values are illustrative examples based on the expected activity of a salicylate-derived immunomodulator and may not represent actual experimental results.

| Assay Type | Cell Line | Parameter Measured | This compound IC50 (µM) | Positive Control (e.g., Cyclosporin A) IC50 (µM) |

| T-Cell Proliferation | Human PBMCs | Inhibition of anti-CD3/CD28 induced proliferation | 50 - 100 | 0.01 - 0.1 |

| NFAT Reporter Assay | Jurkat-NFAT-Luc | Inhibition of PMA/Ionomycin induced luciferase activity | 25 - 75 | 0.005 - 0.05 |

| IL-2 Production | Activated Human T-Cells | Inhibition of IL-2 secretion | 40 - 80 | 0.01 - 0.1 |

| IFN-γ Production | Activated Human T-Cells | Inhibition of IFN-γ secretion | 60 - 120 | 0.02 - 0.2 |

| Cell Viability | Human PBMCs | Cell viability after 72h treatment | > 300 | > 10 |

Mandatory Visualizations

Signaling Pathway of T-Cell Activation and this compound Inhibition

Caption: this compound inhibits T-cell activation by blocking calcineurin.

Experimental Workflow for In Vitro Evaluation of this compound

Caption: Workflow for assessing this compound's in vitro effects.

Experimental Protocols

T-Cell Proliferation Assay (CFSE-based)

Objective: To determine the inhibitory effect of this compound on T-cell proliferation.

Materials:

-

Human Peripheral Blood Mononuclear Cells (PBMCs)

-

RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin

-

Carboxyfluorescein succinimidyl ester (CFSE)

-

Anti-CD3 and Anti-CD28 antibodies (T-cell activation)

-

This compound

-

Phosphate Buffered Saline (PBS)

-

96-well round-bottom culture plates

-

Flow cytometer

Protocol:

-

Cell Preparation and Staining:

-

Isolate PBMCs from healthy donor blood using Ficoll-Paque density gradient centrifugation.

-

Wash the cells twice with PBS.

-

Resuspend the cells at a concentration of 1 x 10^7 cells/mL in pre-warmed PBS.

-

Add CFSE to a final concentration of 5 µM and incubate for 10 minutes at 37°C in the dark.

-

Quench the staining by adding 5 volumes of ice-cold complete RPMI-1640 medium.

-

Wash the cells three times with complete RPMI-1640 medium.

-

Resuspend the cells in complete RPMI-1640 medium at a concentration of 1 x 10^6 cells/mL.

-

-

Assay Setup:

-

Plate 100 µL of CFSE-labeled PBMCs into each well of a 96-well plate.

-

Prepare serial dilutions of this compound in complete RPMI-1640 medium. Add 50 µL of the this compound dilutions to the respective wells. A vehicle control (e.g., DMSO) should be included.

-

Add 50 µL of anti-CD3/anti-CD28 antibodies (pre-determined optimal concentration for T-cell stimulation) to all wells except for the unstimulated control.

-

Bring the final volume in each well to 200 µL with complete RPMI-1640 medium.

-

-

Incubation and Analysis:

-

Incubate the plate for 72-96 hours at 37°C in a humidified 5% CO2 incubator.

-

After incubation, harvest the cells and wash them with PBS.

-

Acquire the samples on a flow cytometer, detecting the CFSE signal in the FITC channel.

-

Analyze the data by gating on the lymphocyte population and observing the dilution of CFSE fluorescence as a measure of cell division. The percentage of proliferating cells is determined for each condition.

-

NFAT Reporter Assay

Objective: To quantify the inhibition of NFAT activation by this compound.

Materials:

-

Jurkat-NFAT-Luciferase reporter cell line

-

RPMI-1640 medium supplemented with 10% FBS, 1% Penicillin-Streptomycin

-

Phorbol 12-myristate 13-acetate (PMA) and Ionomycin (for NFAT activation)

-

This compound

-

96-well white, clear-bottom culture plates

-

Luciferase assay reagent

-

Luminometer

Protocol:

-

Cell Seeding:

-

Culture the Jurkat-NFAT-Luciferase cells according to the supplier's recommendations.

-

Seed the cells at a density of 1 x 10^5 cells per well in 100 µL of complete medium into a 96-well white plate.

-

-

Compound Treatment and Stimulation:

-

Prepare serial dilutions of this compound in complete medium. Add 50 µL of the this compound dilutions to the wells. Include a vehicle control.

-

Incubate for 1 hour at 37°C.

-

Prepare a stimulation solution of PMA (final concentration 50 ng/mL) and Ionomycin (final concentration 1 µM) in complete medium.

-

Add 50 µL of the stimulation solution to all wells except for the unstimulated control.

-

Bring the final volume in each well to 200 µL.

-

-

Incubation and Measurement:

-

Incubate the plate for 6-8 hours at 37°C in a humidified 5% CO2 incubator.

-

Allow the plate to equilibrate to room temperature.

-

Add 100 µL of luciferase assay reagent to each well.

-

Measure the luminescence using a plate-reading luminometer.

-

Cytokine Production Assay (ELISA)

Objective: To measure the effect of this compound on the production of pro-inflammatory cytokines (e.g., IL-2, IFN-γ) by activated T-cells.

Materials:

-

Human PBMCs

-

RPMI-1640 medium supplemented with 10% FBS, 1% Penicillin-Streptomycin

-

Anti-CD3 and Anti-CD28 antibodies

-

This compound

-

96-well culture plates

-

Human IL-2 and IFN-γ ELISA kits

Protocol:

-

Cell Culture and Treatment:

-

Isolate and prepare PBMCs as described in the T-cell proliferation assay.

-

Plate PBMCs at a density of 2 x 10^5 cells per well in 100 µL of complete medium in a 96-well plate.

-

Add 50 µL of serial dilutions of this compound. Include a vehicle control.

-

Add 50 µL of anti-CD3/anti-CD28 antibodies to stimulate the cells.

-

Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO2 incubator.

-

-

Supernatant Collection and ELISA:

-

After incubation, centrifuge the plate at 400 x g for 5 minutes.

-

Carefully collect the supernatant from each well.

-

Perform the IL-2 and IFN-γ ELISA on the collected supernatants according to the manufacturer's instructions.

-

Read the absorbance at 450 nm using a microplate reader.

-

Calculate the concentration of cytokines in each sample based on the standard curve.

-

Cell Viability Assay (WST-1)

Objective: To assess the cytotoxicity of this compound on T-cells. A study has shown that this compound did not reduce the viability of human isolated T-cells at concentrations up to 300 μM[1].

Materials:

-

Human PBMCs

-

RPMI-1640 medium supplemented with 10% FBS, 1% Penicillin-Streptomycin

-

This compound

-

WST-1 reagent

-

96-well culture plates

-

Microplate reader

Protocol:

-

Assay Setup:

-

Isolate and prepare PBMCs as previously described.

-

Seed the cells at a density of 1 x 10^5 cells per well in 100 µL of complete medium in a 96-well plate.

-

Add 100 µL of serial dilutions of this compound (e.g., from 1 to 300 µM) to the wells. Include a vehicle control and a positive control for cytotoxicity (e.g., staurosporine).

-

-

Incubation and Measurement:

-

Incubate the plate for 72 hours at 37°C in a humidified 5% CO2 incubator.

-

Add 10 µL of WST-1 reagent to each well.

-

Incubate for an additional 2-4 hours at 37°C.

-

Measure the absorbance at 450 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.

-

References

Application Notes and Protocols for UR-1505 in Dermatitis Models

Introduction

UR-1505 is a small molecule with immunomodulatory properties developed for the topical treatment of inflammatory skin diseases such as atopic dermatitis.[1] While a phase II clinical trial was conducted to evaluate its efficacy and safety in patients with atopic dermatitis, detailed preclinical data from animal models have not been made publicly available. The single published clinical study notes that this compound had demonstrated anti-inflammatory effects in "models of skin inflammation," but the specifics of these models, the protocols used, and the quantitative outcomes are not detailed in the available literature.[1]

This document provides a comprehensive overview of the available clinical data for this compound and presents generalized protocols and potential mechanisms of action relevant to the study of such a compound in animal models of dermatitis, based on common practices in the field.

Quantitative Data Summary (Clinical Trial)

The following table summarizes the key efficacy data from the phase II exploratory trial of this compound in patients with atopic dermatitis.[1] The primary endpoint was the change from baseline in the Investigator Global Assessment (IGA) score at day 28.

| Treatment Group | Number of Lesions (n) | Mean Change in IGA Score from Baseline (Day 28) |

| Vehicle | 13 | -1.7 |

| 0.5% this compound | 8 | -1.0 |

| 1% this compound | 9 | -1.2 |

| 2% this compound | 8 | -1.5 |

| 0.1% Tacrolimus | 12 | -2.6 |

Table 1: Summary of Efficacy Results from Phase II Clinical Trial of this compound in Atopic Dermatitis.[1]

The results indicated that this compound, at the concentrations tested, did not demonstrate a clinically significant effect compared to the vehicle.[1] In fact, the vehicle showed a greater reduction in the IGA score than any of the this compound formulations. Tacrolimus, the positive control, showed a statistically significant improvement.[1]

Experimental Protocols

As the specific preclinical protocols for this compound are not available, a generalized protocol for evaluating a topical anti-inflammatory agent in a murine model of contact dermatitis is provided below. This serves as an example of how a compound like this compound might be tested.

Protocol: Evaluation of a Topical Agent in an Oxazolone-Induced Murine Model of Chronic Contact Dermatitis

1. Animals:

-

Female BALB/c mice, 6-8 weeks old.

2. Materials:

-

Oxazolone (4-ethoxymethylene-2-phenyl-2-oxazolin-5-one)

-

Acetone

-

Olive oil

-

Test compound (e.g., this compound) in a suitable vehicle (e.g., ointment base)

-

Positive control (e.g., 0.1% tacrolimus ointment)

-

Vehicle control

3. Experimental Procedure:

-

Sensitization (Day 0):

-

Shave the abdominal skin of the mice.

-

Apply 50 µL of 3% oxazolone in acetone to the shaved abdomen.

-

-

Challenge (Starting Day 7):

-

Apply 20 µL of 1% oxazolone in an acetone/olive oil (4:1) mixture to the dorsal surface of both ears, three times a week for two weeks.

-

-

Treatment (Starting Day 8):

-

Divide mice into treatment groups (e.g., vehicle, test compound at different concentrations, positive control).

-

Apply 20 mg of the assigned topical treatment to the dorsal surface of both ears daily, starting 24 hours after the first challenge.

-

4. Endpoint Measurements:

-

Ear Thickness: Measure ear thickness using a digital caliper before each challenge and at the end of the study.

-

Clinical Scoring: Score the ears for erythema, edema, and scaling based on a predefined scoring system (e.g., 0 = none, 1 = mild, 2 = moderate, 3 = severe).

-

Histological Analysis: At the end of the study, collect ear tissue for histological examination (H&E staining) to assess epidermal thickness and inflammatory cell infiltration.

-

Immunological Analysis: Homogenize ear tissue to measure levels of pro-inflammatory cytokines (e.g., TNF-α, IL-1β, IL-6) by ELISA or qPCR.

Signaling Pathways and Visualizations

The precise mechanism of action for this compound is described broadly as "immune modulator properties".[1] In the context of atopic dermatitis, a key inflammatory cascade is the Janus kinase-signal transducer and activator of transcription (JAK-STAT) pathway, which is a common target for modern dermatitis therapies. Below is a conceptual diagram of this pathway.

A potential signaling pathway for an immunomodulator in atopic dermatitis.

Below is a workflow diagram for the Phase II clinical trial of this compound.

Workflow of the this compound Phase II clinical trial.

References

UR-1505: Application Notes and Protocols for Topical Use in Murine Models of Skin Inflammation

Disclaimer: The following application notes and protocols are based on currently available public information regarding UR-1505. As of November 2025, detailed preclinical studies in murine models, including specific dosage, vehicle composition, and comprehensive mechanism of action, have not been publicly disclosed. The information provided herein is extrapolated from a human clinical trial and general knowledge of topical drug application in mice for inflammatory skin conditions. Researchers should consider this a preliminary guideline and optimize protocols based on their specific experimental needs and any forthcoming data on this compound.

Introduction

This compound is a small molecule with immunomodulatory properties investigated for the topical treatment of inflammatory skin diseases. A phase II clinical trial in humans with atopic dermatitis has been conducted, where it was formulated as an ointment at concentrations of 0.5%, 1%, and 2%.[1] While this trial indicated that this compound did not show a clinically relevant effect compared to vehicle and tacrolimus ointment in humans, its reported anti-inflammatory effects in preclinical "models of skin inflammation" suggest its potential utility in research settings for studying cutaneous inflammatory pathways.[1]

This document aims to provide a framework for researchers intending to use this compound in murine models of inflammatory skin disease, such as atopic dermatitis (AD) or contact hypersensitivity.

Quantitative Data Summary

Due to the absence of published preclinical data, a quantitative summary of this compound dosage and efficacy in mice cannot be provided at this time. The table below is based on the concentrations used in the human clinical trial and serves as a potential starting point for dose-ranging studies in mice.

| Parameter | Human Clinical Trial Data[1] | Recommended Starting Range for Murine Studies (Estimated) |

| Drug | This compound | This compound |

| Formulation | Ointment | Ointment or Cream |

| Concentration(s) | 0.5%, 1%, 2% (w/w) | 0.5% - 2% (w/w) |

| Application Frequency | Once daily | Once to twice daily |

| Application Volume | N/A | ~20-50 mg per 2 cm² area |

| Vehicle | Not specified | Petrolatum, Lanolin, or a hydrophilic ointment base |

Experimental Protocols

The following are generalized protocols for the topical application of this compound in a murine model of atopic dermatitis induced by a common irritant.

Preparation of this compound Topical Formulation

Objective: To prepare a homogenous ointment or cream containing this compound for topical application.

Materials:

-

This compound powder

-

Vehicle (e.g., white petrolatum, hydrophilic ointment base)

-

Spatula

-

Ointment slab or mortar and pestle

-

Weighing scale

Procedure:

-

Calculate the required amount of this compound and vehicle to achieve the desired final concentration (e.g., 0.5%, 1%, or 2% w/w).

-

Weigh the this compound powder accurately.

-

Levigate the this compound powder with a small amount of the vehicle on an ointment slab using a spatula until a smooth, uniform paste is formed.

-

Gradually incorporate the remaining vehicle in small portions, mixing thoroughly after each addition to ensure a homogenous distribution of the drug.

-

Store the final formulation in an airtight container, protected from light, at a controlled room temperature or as specified by the supplier of this compound.

-

Prepare a vehicle-only control formulation using the same procedure, omitting this compound.

Murine Model of Atopic Dermatitis and Topical Application

Objective: To induce an atopic dermatitis-like phenotype in mice and to topically apply this compound for therapeutic evaluation.

Materials:

-

6-8 week old BALB/c or C57BL/6 mice

-

Inducing agent (e.g., 2,4-Dinitrochlorobenzene - DNCB, or Oxazolone)

-

This compound formulation (and vehicle control)

-

Electric shaver or clippers

-

Calibrated application tool (e.g., spatula, syringe without needle)

Procedure:

-

Acclimatization: Acclimatize mice to the housing conditions for at least one week before the start of the experiment.

-

Sensitization:

-

Shave the dorsal back skin of the mice.

-

Apply a sensitizing dose of the inducing agent (e.g., a solution of DNCB in acetone and olive oil) to the shaved area.

-

-

Challenge:

-

After a set period (e.g., 5-7 days), challenge the sensitized skin by applying a lower concentration of the same inducing agent. Repeat the challenge every 2-3 days for a specified duration to establish chronic inflammation.

-

-

Topical Treatment:

-

Once skin inflammation is established (typically characterized by erythema, edema, and excoriation), randomly divide the mice into treatment groups (e.g., Vehicle, 0.5% this compound, 1% this compound, 2% this compound, and a positive control like a topical corticosteroid or calcineurin inhibitor).

-

Apply a thin, even layer of the assigned formulation to the inflamed skin area once or twice daily. Use a calibrated tool to ensure consistent dosage application.

-

-

Evaluation of Efficacy:

-

Monitor and score the severity of skin inflammation (e.g., using a scoring system for erythema, scaling, and excoriation) at regular intervals.

-

Measure skin thickness using a caliper.

-

At the end of the study, collect skin biopsies for histological analysis (e.g., H&E staining for epidermal thickness and inflammatory cell infiltration) and for molecular analysis (e.g., qPCR for inflammatory cytokine expression).

-

Collect blood samples for measurement of serum IgE levels.

-

Signaling Pathways and Experimental Workflows

As the specific signaling pathway of this compound is not publicly available, a diagram illustrating a general inflammatory cascade in atopic dermatitis is provided below. This can serve as a conceptual framework for investigating the potential mechanism of action of this compound.

References

Application Notes and Protocols: Investigating the Effects of UR-1505 on Primary Human Keratinocyte Cultures

For Researchers, Scientists, and Drug Development Professionals

Introduction

UR-1505 is a novel small molecule with immunomodulatory properties, previously investigated for the topical treatment of inflammatory skin conditions such as atopic dermatitis.[1] While clinical trials indicated a lack of significant efficacy in atopic dermatitis patients compared to vehicle, the compound's potential effects on key cellular players in skin inflammation, such as keratinocytes, warrant further investigation.[1] Primary human keratinocytes are not merely structural cells; they are active participants in the initiation and perpetuation of cutaneous inflammation through the production of cytokines and chemokines, and by modulating immune responses.[2][3][4][5] This document provides a comprehensive set of protocols to evaluate the in vitro effects of this compound on primary human keratinocyte functions, including proliferation, apoptosis, and inflammatory signaling.

Data Presentation

The following tables represent hypothetical data to illustrate the potential effects of this compound on primary human keratinocytes. These tables are intended to serve as a template for data presentation in experimental studies.

Table 1: Effect of this compound on Keratinocyte Proliferation (MTT Assay)

| Treatment Group | Concentration (µM) | Absorbance (570 nm) ± SD | % Proliferation vs. Control |

| Vehicle Control | 0 | 1.25 ± 0.08 | 100% |

| This compound | 1 | 1.22 ± 0.07 | 97.6% |

| This compound | 10 | 1.15 ± 0.09 | 92.0% |

| This compound | 50 | 0.98 ± 0.06 | 78.4% |

| This compound | 100 | 0.75 ± 0.05 | 60.0% |

Table 2: Effect of this compound on Keratinocyte Apoptosis (Caspase-3/7 Activity)

| Treatment Group | Concentration (µM) | Caspase-3/7 Activity (RLU) ± SD | Fold Change vs. Control |

| Vehicle Control | 0 | 15,234 ± 1,102 | 1.0 |

| This compound | 1 | 16,012 ± 1,254 | 1.05 |

| This compound | 10 | 22,851 ± 1,876 | 1.50 |

| This compound | 50 | 45,702 ± 3,451 | 3.00 |

| This compound | 100 | 76,170 ± 5,987 | 5.00 |

| Staurosporine (Positive Control) | 1 | 121,872 ± 9,876 | 8.00 |

Table 3: Effect of this compound on Cytokine Secretion by Activated Keratinocytes (ELISA)

| Treatment Group | Concentration (µM) | IL-6 (pg/mL) ± SD | IL-8 (pg/mL) ± SD | TNF-α (pg/mL) ± SD |

| Unstimulated Control | 0 | 50 ± 8 | 120 ± 15 | 35 ± 6 |

| Stimulated Control (TNF-α/IFN-γ) | 0 | 1500 ± 120 | 2500 ± 210 | 800 ± 75 |

| This compound + Stimulants | 1 | 1450 ± 110 | 2400 ± 190 | 780 ± 70 |

| This compound + Stimulants | 10 | 1100 ± 95 | 1800 ± 150 | 550 ± 50 |

| This compound + Stimulants | 50 | 750 ± 60 | 1200 ± 110 | 300 ± 25 |

| This compound + Stimulants | 100 | 400 ± 35 | 700 ± 65 | 150 ± 18 |

Experimental Protocols

Primary Human Keratinocyte Culture

This protocol outlines the basic steps for culturing primary human epidermal keratinocytes.

-

Materials:

-

Cryopreserved primary human epidermal keratinocytes (HEKa)

-

Keratinocyte Growth Medium (KGM) supplemented with growth factors

-

Phosphate-Buffered Saline (PBS), Ca2+/Mg2+ free

-

Trypsin/EDTA solution (0.05%)

-

Trypsin Neutralizing Solution

-

Tissue culture flasks and plates

-

-

Protocol:

-

Rapidly thaw the cryopreserved keratinocytes in a 37°C water bath.

-

Transfer the cells to a sterile centrifuge tube containing pre-warmed KGM.

-

Centrifuge at 200 x g for 5 minutes.

-

Aspirate the supernatant and resuspend the cell pellet in fresh KGM.

-

Seed the cells onto tissue culture flasks at a density of 5,000-10,000 cells/cm².

-

Incubate at 37°C in a humidified atmosphere with 5% CO2.

-

Change the medium every 2-3 days.

-

Subculture the cells when they reach 70-80% confluency using Trypsin/EDTA.

-

Keratinocyte Proliferation Assay (MTT)

This assay measures cell viability and proliferation based on the metabolic activity of mitochondria.

-

Materials:

-

Primary human keratinocytes

-

KGM

-

This compound stock solution

-

96-well tissue culture plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization buffer (e.g., DMSO or acidified isopropanol)

-

-

Protocol:

-

Seed keratinocytes in a 96-well plate at a density of 5,000 cells per well and allow them to adhere overnight.

-

Prepare serial dilutions of this compound in KGM.

-

Remove the old medium and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control.

-

Incubate for 48-72 hours at 37°C and 5% CO2.

-

Add 10 µL of MTT solution to each well and incubate for 4 hours.

-

Add 100 µL of solubilization buffer to each well and mix thoroughly to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Keratinocyte Apoptosis Assay (Caspase-3/7 Activity)

This assay quantifies the activity of caspase-3 and -7, key executioner caspases in the apoptotic pathway.

-

Materials:

-

Primary human keratinocytes

-

KGM

-

This compound stock solution

-

96-well white-walled tissue culture plates

-

Caspase-Glo® 3/7 Assay System (or equivalent)

-

Staurosporine (positive control for apoptosis induction)

-

-

Protocol:

-

Seed keratinocytes in a 96-well white-walled plate at a density of 10,000 cells per well and allow them to adhere overnight.

-

Treat the cells with serial dilutions of this compound and a positive control (e.g., staurosporine).

-

Incubate for 24 hours at 37°C and 5% CO2.

-